1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine
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Overview
Description
1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists
1-Phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine derivatives have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists. This class of compounds, including pyrazolo[3,4-d]pyrimidinamine, has shown promise in selective antagonism, particularly in the human lower urinary tract, with nanomolar affinity at specific AR subtypes (Elworthy et al., 1997).
Synthesis of Novel Compounds
Pyrazolo[3,4-d]pyrimidinamine and its derivatives have been used in the synthesis of various novel compounds. For instance, studies have demonstrated the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014). Similarly, novel pyrazolo[1,5-a]pyrimidines and other related compounds have been synthesized using these derivatives (Maquestiau et al., 2010).
Antimicrobial and Antiproliferative Properties
Compounds derived from pyrazolo[3,4-d]pyrimidinamine have shown potential in antimicrobial and anticancer applications. For instance, some derivatives have been evaluated for their antibacterial activity (Rahmouni et al., 2014). Additionally, pyrazolo[3,4-d]pyrimidinamine derivatives have been assessed for their antiproliferative effects on cancer cell lines, indicating their potential as anticancer agents (Huang et al., 2012).
Cyclooxygenase Inhibition and Anti-Inflammatory Properties
Recent research has also highlighted the cyclooxygenase (COX) inhibition properties of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising results in anti-inflammatory activity, with potential therapeutic applications (Bakr et al., 2016).
Crystal Structure Analysis
The crystal structures of various pyrazolo[3,4-d]pyrimidinamine derivatives have been extensively studied. These investigations provide valuable insights into the molecular arrangement and potential interactions of these compounds, which is crucial for their applications in drug design and synthesis (Chen et al., 1999).
properties
Product Name |
1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine |
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Molecular Formula |
C17H21N5O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N5O/c1-13(2)23-10-6-9-18-16-15-11-21-22(17(15)20-12-19-16)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,18,19,20) |
InChI Key |
MOSZDNKNHYZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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